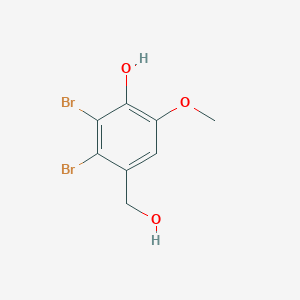
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and are often derived from marine sources
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of a suitable phenolic precursor. One common method is the bromination of 4-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 2,3-Dibromo-4-(carboxymethyl)-6-methoxyphenol.
Reduction: 4-(Hydroxymethyl)-6-methoxyphenol.
Substitution: 2,3-Dimethoxy-4-(hydroxymethyl)-6-methoxyphenol.
Applications De Recherche Scientifique
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. The compound’s bromine atoms and phenolic hydroxyl groups play crucial roles in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-4,5-dihydroxybenzyl ether: Another brominated phenol with similar biological activities.
2,3-Dibromo-4,5-dihydroxyphenylmethane: Known for its antimicrobial properties.
Uniqueness
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1940-81-4 |
|---|---|
Formule moléculaire |
C8H8Br2O3 |
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
2,3-dibromo-4-(hydroxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,11-12H,3H2,1H3 |
Clé InChI |
YEZYWTTWXJRYOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CO)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


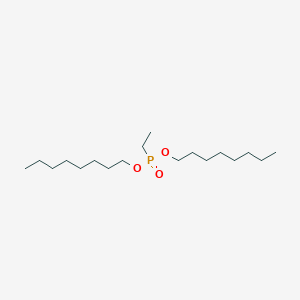
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
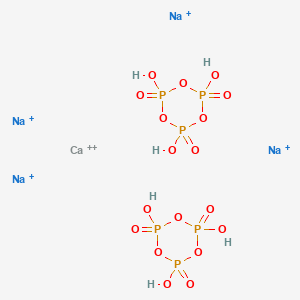
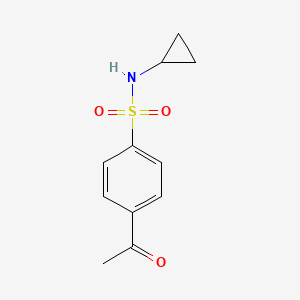
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
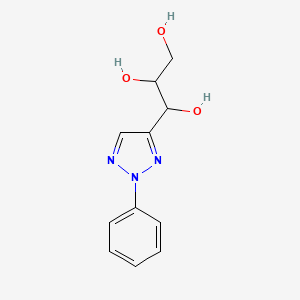
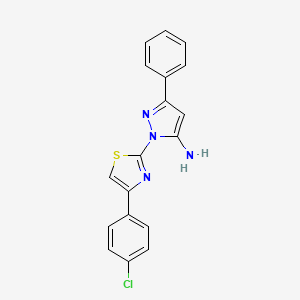
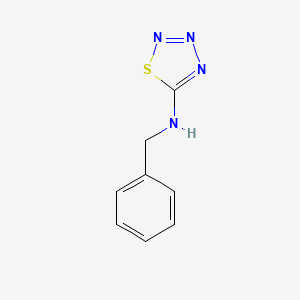

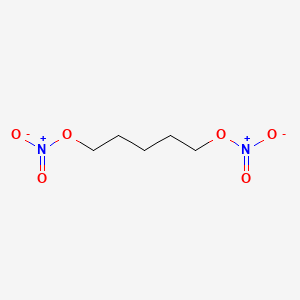
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
